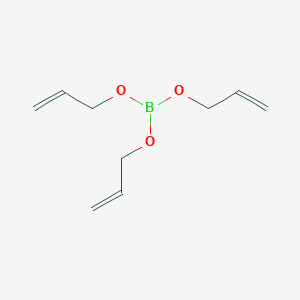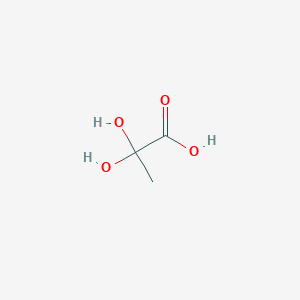
2,2-dihydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2,2-dihydroxypropanoic acid, can be synthesized through several methods. One common approach involves the reaction of formaldehyde with propanal in the presence of a base, followed by oxidation. This method is advantageous due to its high yield and simplicity, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
On an industrial scale, the production of propanoic acid, 2,2-dihydroxy-, typically involves the same basic principles but is optimized for larger quantities. The process includes the use of continuous reactors and advanced purification techniques to ensure high purity and efficiency.
化学反应分析
Types of Reactions
2,2-dihydroxypropanoic acid, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: This compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
2,2-dihydroxypropanoic acid, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of propanoic acid, 2,2-dihydroxy-, involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of different metabolites. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2-Hydroxypropanoic acid:
2-Hydroxy-2-methylpropanoic acid:
Uniqueness
2,2-dihydroxypropanoic acid, is unique due to the presence of two hydroxyl groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
1825-45-2 |
|---|---|
分子式 |
C3H6O4 |
分子量 |
106.08 g/mol |
IUPAC 名称 |
2,2-dihydroxypropanoic acid |
InChI |
InChI=1S/C3H6O4/c1-3(6,7)2(4)5/h6-7H,1H3,(H,4,5) |
InChI 键 |
HPQUMJNDQVOTAZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)(O)O |
规范 SMILES |
CC(C(=O)O)(O)O |
同义词 |
2,2-dihydroxypropionate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


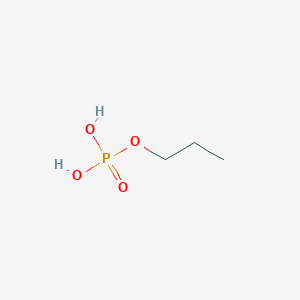
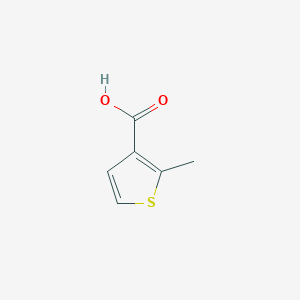
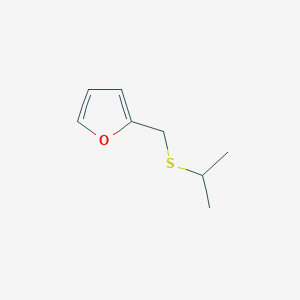

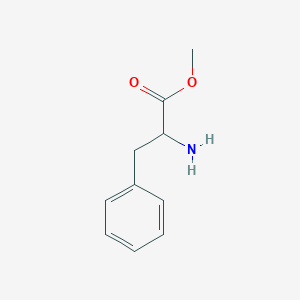
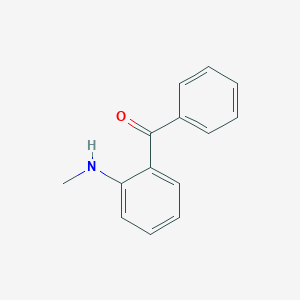


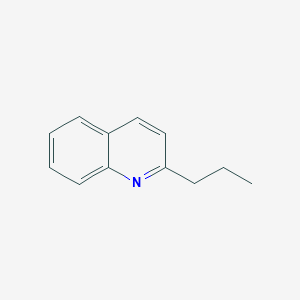
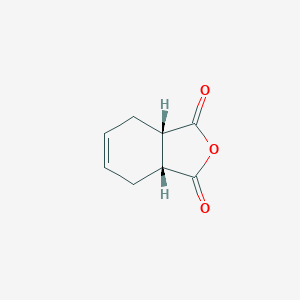
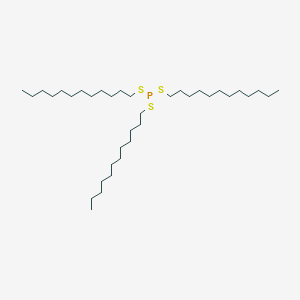
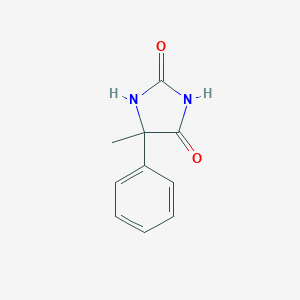
![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)
